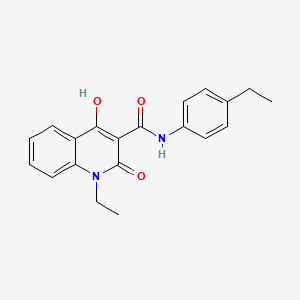

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

1-Ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide belongs to the 4-hydroxyquinoline-2-one class of compounds, characterized by a bicyclic quinoline core substituted with a hydroxy group at position 4, a ketone at position 2, and a carboxamide moiety at position 2. The molecule features an ethyl group at the N1 position of the quinoline ring and a 4-ethylphenyl substituent on the amide nitrogen. This structural framework is associated with diverse biological activities, particularly analgesic properties, as observed in related derivatives .

The compound’s pharmacological relevance stems from the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold, which has been extensively studied for its role in modulating pain pathways. Substituents on the quinoline ring and the amide side chain influence solubility, bioavailability, and target binding. Notably, ethyl and arylalkyl groups (e.g., 4-ethylphenyl) are common in analogs to enhance metabolic stability and potency .

Properties

IUPAC Name |

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-3-13-9-11-14(12-10-13)21-19(24)17-18(23)15-7-5-6-8-16(15)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYRXSCZICTLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin derivative under acidic conditions.

Introduction of the Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

Hydroxylation and Carboxamidation: The hydroxyl group at the 4-position and the carboxamide group at the 3-position can be introduced through selective hydroxylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of quinoline-4,2-dione derivatives.

Reduction: Formation of 4-hydroxyquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of quinoline compounds have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The modifications in the structure, such as the introduction of electron-withdrawing groups, have been linked to enhanced antibacterial activity .

Anticancer Research

The compound's derivatives have also been explored for their anticancer properties. Research indicates that certain quinoline derivatives exhibit cytotoxic effects against breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . A notable study synthesized several derivatives and evaluated their effectiveness against cancer cell lines, demonstrating promising results that warrant further investigation .

Antimicrobial Studies

A study published in RSC Advances detailed the synthesis of new quinoline derivatives and their antimicrobial efficacy. Compounds were screened against various microorganisms, revealing that some exhibited low minimum inhibitory concentration (MIC) values, indicating strong antibacterial activity. For example, derivatives with specific substitutions showed MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis .

Anticancer Activity

In another significant study, researchers synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. These compounds were tested for their anticancer activity against breast cancer cell lines, showing substantial cytotoxic effects compared to standard treatments. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Summary of Findings

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological processes.

Signal Transduction Pathways: It may interfere with signal transduction pathways by inhibiting key kinases and other signaling molecules, leading to altered cellular responses.

DNA Intercalation: The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes, which may contribute to its anticancer activity.

Comparison with Similar Compounds

Key Observations:

- Alkyl Chain Length (R1): Ethyl and butyl groups at R1 balance metabolic stability and solubility. Butyl derivatives (e.g., 1-butyl-N-(3-chlorophenyl)-...) exhibit longer half-lives but may reduce solubility .

- Aryl Substituents (R2): Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance lipophilicity and target affinity. The 4-ethylphenyl group in the target compound optimizes steric fit in hydrophobic binding pockets .

- Hybrid Modifications: Methoxy or dimethoxy groups on the quinoline ring (e.g., Tasquinimod) improve water solubility without compromising activity .

Pharmacological Activity

Analgesic Efficacy:

- The target compound demonstrates analgesic activity at doses as low as 20 mg/kg in acetic acid-induced writhing models, comparable to Piroxicam but with a superior safety profile .

- Chlorophenyl Analogs (e.g., N-(3-chlorophenyl)-1-ethyl-...): Exhibit similar potency but require higher doses (30–40 mg/kg) for equivalent effects, suggesting the 4-ethylphenyl group enhances target engagement .

- Tasquinimod: Though primarily studied for anticancer activity, its structural similarity underscores the scaffold’s versatility in modulating diverse biological pathways .

Metabolic and Stability Profiles:

- Deuterated Analogs: Deuterium enrichment at specific positions (e.g., deuterium-enriched Tasquinimod) improves metabolic stability by slowing CYP450-mediated oxidation .

- Allyl Derivatives: The allyl group in 1-allyl-N-(3-chlorophenyl)-... may introduce reactivity risks (e.g., off-target binding) despite moderate efficacy .

Biological Activity

1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a hydroxy group and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of the compound is , and it features a quinoline core with specific substituents that enhance its biological activity. The structure can be represented as follows:

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that while the compound may not be the most potent antibacterial agent available, it holds promise as a lead compound for further development.

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. Preliminary studies have shown that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets, including enzymes involved in cell proliferation and survival. This interaction may lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of related quinoline derivatives, providing insights into their therapeutic potential:

- Study on Antiviral Activity : A study demonstrated that derivatives of 4-hydroxyquinoline exhibited anti-HIV properties by inhibiting integrase activity. The IC50 values for some derivatives were reported as low as 16 µM, indicating a promising avenue for further exploration in antiviral drug development .

- Antibacterial Evaluation : Another study evaluated a series of quinoline derivatives against multi-drug resistant bacteria, showing that modifications to the quinoline core significantly impacted antibacterial potency .

- Cancer Cell Line Studies : Research on similar compounds has indicated that certain substitutions on the quinoline ring can enhance anticancer activity through improved bioavailability and target specificity .

Q & A

Q. What are the established synthetic routes for this compound, and how do laboratory-scale conditions differ from industrial-scale processes?

The compound is synthesized via condensation of N-substituted anilines with triethyl methanetricarboxylate. Laboratory protocols emphasize purity by avoiding impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one), which arise in industrial settings (2.4–5.6% impurity) due to reagent contamination. Green chemistry principles are applied for scalability .

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Purity Control | Negligible impurities | Requires post-synthesis purification |

| Reagents | High-purity anilines | Commercial-grade reagents |

| Yield Optimization | Solvent recrystallization | Continuous flow reactors |

Q. What spectroscopic methods are recommended for structural characterization?

Use a combination of NMR (¹H/¹³C), IR, and single-crystal X-ray diffraction. X-ray studies confirm planar quinoline rings and hydrogen-bonded networks, with R factors <0.05 for high-resolution structures .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition (e.g., kinase assays) and cytotoxicity testing using cancer cell lines (e.g., HeLa, MCF-7). Analogous quinoline-carboxamides show activity in antimicrobial and anticancer studies .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated using computational chemistry?

Density Functional Theory (DFT) calculations model transition states for key steps (e.g., cyclization). Solvent effects and catalyst interactions (Lewis acids/bases) are analyzed using Gaussian or ORCA software. Mechanistic insights guide catalyst selection (e.g., Pd-mediated cyclization) .

Q. What strategies mitigate synthetic impurities during scale-up?

- Analytical Methods : HPLC-MS or GC-MS to detect by-products (e.g., 4-hydroxyquinolin-2-one).

- Process Optimization : Adjust reaction time/temperature to suppress side reactions.

- Purification : Gradient chromatography or fractional crystallization .

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

- Substituent Variation : Modify ethyl groups on the phenyl ring or quinoline core.

- Functional Group Introduction : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.

- Assay Design : Test analogs against disease-specific targets (e.g., topoisomerase II for anticancer activity) .

Methodological Guidance

Q. What safety protocols are critical for handling this compound?

Q. How is crystallographic data utilized to validate molecular geometry?

Single-crystal X-ray diffraction provides bond lengths (C–C: 1.35–1.48 Å) and dihedral angles. For example, the quinoline ring deviates <5° from planarity, and hydrogen bonds (O–H···O) stabilize the lattice .

Data Contradictions and Resolution

- Impurity Source : Lab-scale purity vs. industrial contamination suggests reagent quality control is critical. Cross-validate synthesis batches with LC-MS .

- Biological Activity : Discrepancies in reported IC₅₀ values for analogs necessitate standardized assay conditions (e.g., cell line passage number, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.